molecular formula C6H14ClN3 B1278790 ({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride CAS No. 20353-93-9

({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride

Cat. No. B1278790
CAS RN: 20353-93-9
M. Wt: 163.65 g/mol
InChI Key: DEIBXAPEZDJDRC-UHFFFAOYSA-M
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Description

Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride (DMDAC) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid that is highly soluble in water and other organic solvents. DMDAC is a versatile compound that can be used in a variety of laboratory experiments, and has been studied for its potential biochemical and physiological effects. In

Scientific Research Applications

  • Bioisosteric Fragment Substitution : Kysil et al. (2013) developed a method for substituting the dimethylamino group with bioisosteric fragments in methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxo-3,4-dihydrochroman-2-carboxylate (Kysil, Moskvina, Turov, Voitenko, & Khilya, 2013).

  • Synthesis of N-Substituted Enaminones : Grošelj et al. (2006) investigated the acid-catalyzed reactions of various dimethylamino methylidene compounds with amino acid derivatives and pyrazolidin-3-ones, leading to different substitution products (Grošelj, Rečnik, Meden, Stanovnik, & Svete, 2006).

  • Corrosion Inhibition Properties : Bazhin et al. (2013) synthesized a series of aminomethylidene-1,3-dicarbonyl compounds, demonstrating their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid medium (Bazhin, Kudyakova, Gorbunova, Burgart, Zapevalov, & Saloutin, 2013).

  • Synthesis of Fused Pyrazoles : Grošelj et al. (2005) explored the reactions of dimethylamino methylidene compounds with hydrazine derivatives to synthesize fused pyrazoles (Grošelj, Bevk, Jakše, Rečnik, Meden, Stanovnik, & Svete, 2005).

  • Molecular Docking and Bioassay as COX-2 Inhibitor : Al-Hourani et al. (2016) synthesized and characterized N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide. They conducted molecular docking studies to understand its interaction within the cyclooxygenase-2 enzyme, although it showed no inhibition potency for either cyclooxygenase-1 or -2 (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Sharma, & Wuest, 2016).

  • Water-Soluble Reagent for Labelling Amines : Seiler et al. (1973) discussed the use of a derivative of dimethylaminonaphthalene sulphonyl chloride as a reagent for fluorescence labeling of compounds containing primary or secondary amino groups (Seiler, Schmidt-Glenewinkel, & Schneider, 1973).

properties

IUPAC Name

bis(dimethylaminomethylidene)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N3.ClH/c1-8(2)5-7-6-9(3)4;/h5-6H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIBXAPEZDJDRC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=[N+]=CN(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451631
Record name ST51038132
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20353-93-9
Record name ST51038132
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gold's Reagent
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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